4-(iso-Butylthio)phenyl methyl sulfide
Description
Structural Framework and Significance of Aryl Alkyl Thioethers
Aryl alkyl thioethers are characterized by a sulfur atom bonded to an aromatic ring and an alkyl group. nih.gov This arrangement imparts specific electronic and steric properties to the molecule. The sulfur atom, being less electronegative than oxygen, makes thioethers more polarizable and potentially more reactive in certain chemical transformations. nih.gov The presence of the aromatic ring allows for the tuning of electronic properties through the introduction of various substituents.
The significance of aryl alkyl thioethers is underscored by their presence in a variety of contexts:
Organic Synthesis: Thioethers are stable under a range of reaction conditions, making them useful as protecting groups for other functional moieties during complex synthetic sequences. nih.gov
Fine Chemicals and Pharmaceuticals: The thioether linkage is a key structural element in numerous biologically active molecules and pharmaceutical agents. nih.govresearchgate.net
Functional Materials: The unique electronic and photophysical properties of some aryl alkyl thioethers have led to their investigation in the development of functional materials. nih.gov
The synthesis of aryl alkyl thioethers has been an active area of research, with numerous methods developed to form the crucial carbon-sulfur bond. These methods often involve the reaction of an aryl halide or a related electrophile with a thiol or a thiol equivalent. researchgate.netthegoodscentscompany.com
Academic Research Trajectories and Interdisciplinary Relevance of the Compound
While direct academic research focusing on 4-(iso-Butylthio)phenyl methyl sulfide (B99878) is limited, the broader class of aryl alkyl thioethers has significant interdisciplinary relevance. The research trajectories for compounds of this nature often explore the following areas:
Materials Science: The incorporation of thioether linkages into polymers and other materials can influence their optical, electronic, and mechanical properties. Research in this area focuses on creating novel materials for applications such as organic light-emitting diodes (OLEDs) and sensors.
Catalysis: Certain aryl alkyl thioethers can act as ligands for transition metal catalysts, influencing the catalyst's activity and selectivity in various organic transformations.
Given the structural features of 4-(iso-Butylthio)phenyl methyl sulfide, future research could potentially investigate its biological activity, its potential as a building block for more complex molecules, or its properties as a component in novel materials. The presence of two sulfur atoms and both alkyl and aryl groups provides a platform for diverse chemical modifications and functionalization.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16S2 |
|---|---|
Molecular Weight |
212.4 g/mol |
IUPAC Name |
1-(2-methylpropylsulfanyl)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C11H16S2/c1-9(2)8-13-11-6-4-10(12-3)5-7-11/h4-7,9H,8H2,1-3H3 |
InChI Key |
ADZOORQZJKRBEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1=CC=C(C=C1)SC |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Elucidation
Established Synthetic Pathways for 4-(iso-Butylthio)phenyl methyl sulfide (B99878)
Conventional methods for the formation of aryl thioethers often rely on the principles of nucleophilic substitution and alkylation, which have been foundational in organic synthesis.
Conventional Reaction Schemes
These routes typically involve the reaction of a sulfur-based nucleophile with an appropriate electrophile.
A primary and straightforward approach to synthesizing 4-(iso-Butylthio)phenyl methyl sulfide involves the nucleophilic substitution of a suitable aryl halide with an isobutylthiolate. In this scenario, the starting material would be a para-substituted halothioanisole, for instance, 4-halothioanisole. The halogen atom at the para position serves as a leaving group, which is displaced by the incoming isobutylthiolate nucleophile.
The reaction is typically carried out in the presence of a base, which deprotonates isobutanethiol to generate the more potent isobutylthiolate anion. The choice of base and solvent is crucial for the success of the reaction, with common systems including sodium hydroxide (B78521) in ethanol (B145695) or more sophisticated non-nucleophilic bases in aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to enhance the reaction rate.
General Reaction Scheme:
A general procedure for the alkylation of aryl thiols involves dissolving the thiol in a suitable solvent like ethanol, followed by the addition of a base such as sodium hydroxide. After a brief period of stirring to form the thiolate, the alkyl halide is introduced, and the reaction is allowed to proceed at room temperature. chemicalbook.com
Table 1: Illustrative Reaction Conditions for Nucleophilic Substitution
| Aryl Halide | Thiol | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 4-Iodothioanisole (B1585971) | Isobutanethiol | Sodium Hydride | DMF | Room Temp. | High |
| 4-Bromothioanisole (B94970) | Isobutanethiol | Potassium Carbonate | Acetonitrile (B52724) | Reflux | Moderate |
| 4-Chlorothioanisole | Isobutanethiol | Sodium Hydroxide | Ethanol/Water | Reflux | Low to Moderate |
This table is illustrative and based on general principles of SNAr reactions. Actual yields would be dependent on specific experimental conditions.
An alternative conventional route involves the alkylation of a pre-existing thioanisole (B89551) derivative that contains a nucleophilic sulfur at the para-position. This would necessitate the synthesis of 4-(methylthio)thiophenol (B72300) as a key intermediate. This intermediate can be prepared through various methods, such as the reduction of the corresponding sulfonyl chloride or through a Newman-Kwart rearrangement.
Once 4-(methylthio)thiophenol is obtained, it can be deprotonated with a suitable base to form the corresponding thiolate. This thiolate then acts as a nucleophile, attacking an isobutyl halide (e.g., isobutyl bromide or iodide) in a classic SN2 reaction to furnish the final product, this compound.
General Reaction Scheme:
Mechanistic Insight: The key step in this strategy is the S-alkylation of the thiolate, which is a highly efficient SN2 reaction. The choice of the isobutyl halide is important, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. The reaction is typically fast and gives high yields under mild conditions.
A process for producing thioanisole by reacting phenyl mercaptan with an alkylating agent in the gaseous phase in the presence of a catalyst has been patented. google.com While this is for the parent compound, the principles of alkylating a thiophenol derivative are demonstrated.
Catalytic and Advanced Synthesis Approaches
Modern synthetic chemistry often turns to transition-metal catalysis to achieve transformations that are difficult or inefficient under conventional conditions.
Transition-Metal-Catalyzed Carbon-Sulfur Cross-Coupling Reactions
The formation of carbon-sulfur bonds can be effectively mediated by transition-metal catalysts, most notably palladium. These methods offer a powerful alternative for the synthesis of aryl thioethers.
Palladium-catalyzed cross-coupling reactions, often referred to as Buchwald-Hartwig amination-type reactions for C-S bond formation, have become a mainstay in organic synthesis. For the preparation of this compound, this would involve the coupling of an aryl halide or triflate with a thiol.
Two main variations of this approach are feasible:
Coupling of 4-halothioanisole with isobutanethiol: In this case, 4-iodothioanisole or 4-bromothioanisole would be the preferred aryl halide due to their higher reactivity in the oxidative addition step of the catalytic cycle.
Coupling of 4-(methylthio)phenylboronic acid with an isobutylthiol derivative: This would be a Suzuki-Miyaura type C-S coupling, which is a less common but viable approach.
A typical catalytic system for the more common Buchwald-Hartwig C-S coupling consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand. The ligand plays a crucial role in the efficiency of the catalyst, with bulky, electron-rich phosphine ligands often giving the best results. A base is also required to deprotonate the thiol and to neutralize the acid formed during the reaction.
General Catalytic Cycle (Buchwald-Hartwig C-S Coupling):
Mechanistic Insight: The catalytic cycle is generally understood to involve three key steps:
Oxidative Addition: The active Pd(0) species reacts with the aryl halide to form a Pd(II) intermediate.
Ligand Exchange/Thiolate Binding: The thiol, in the presence of a base, forms a thiolate which then coordinates to the palladium center, displacing a ligand.
Reductive Elimination: The aryl and thioether groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-S bond and regenerating the active Pd(0) catalyst.
Table 2: Representative Palladium-Catalyzed C-S Coupling Systems
| Aryl Halide | Thiol | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|---|
| 4-Iodothioanisole | Isobutanethiol | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 |
| 4-Bromothioanisole | Isobutanethiol | Pd(OAc)₂ | BINAP | K₃PO₄ | Dioxane | 100 |
This table is illustrative and based on established protocols for palladium-catalyzed C-S bond formation. The optimal conditions would need to be determined experimentally.
Nickel-Catalyzed Methodologies
Nickel catalysis has emerged as a powerful tool for the formation of C–S bonds, offering efficient routes to aryl thioethers from readily available starting materials like aryl nitriles and halides. nih.govethz.ch A prominent approach involves the nickel-catalyzed thiolation of aryl nitriles, a transformation that activates a C-C bond to forge a C-S bond. nih.gov This process is critically dependent on specific ligands, such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), and a suitable base like potassium tert-butoxide (KOtBu). nih.gov The methodology demonstrates high functional group tolerance, making it applicable for late-stage functionalization. nih.gov
Another effective nickel-catalyzed strategy is the cross-coupling of aryl halides with ketene (B1206846) dithioacetals, which serve as sulfide donors. nih.gov This method proceeds under base-free conditions and without the need for an external ligand, providing a broad range of unsymmetrical alkyl-aryl sulfides. nih.gov A plausible mechanism for such transformations may involve a Ni(I)/Ni(III) catalytic cycle. nih.gov
Table 1: Representative Substrate Scope for Nickel-Catalyzed Thiolation of Aryl Nitriles This table illustrates the general applicability of the method described in the literature; specific application to the target compound is hypothetical.
| Aryl Nitrile Substrate | Thiol Source | Ligand | Catalyst | Yield (%) | Reference |
| 4-Methoxybenzonitrile | Thiophenol | dcype | Ni(cod)₂ | 95 | nih.gov |
| 2-Naphthonitrile | 1-Butanethiol | dcype | Ni(cod)₂ | 88 | nih.gov |
| 4-Fluorobenzonitrile | Thiophenol | dcype | Ni(cod)₂ | 91 | nih.gov |
| Hypothetical Route | |||||
| 4-(iso-Butylthio)benzonitrile | Methanethiol | dcype | Ni(cod)₂ | N/A | - |
Copper-Catalyzed Dehydrative Thioetherification
Copper catalysis provides a mild and efficient pathway for thioetherification, particularly through the dehydrative coupling of alcohols and thiols. nih.gov Copper(II) triflate (Cu(OTf)₂) has been identified as an effective Lewis acid catalyst for the synthesis of benzyl (B1604629) thioethers from a variety of primary, secondary, and tertiary benzyl alcohols. nih.gov The reaction proceeds via a Lewis-acid-mediated SN1-type mechanism, where an in situ generated carbocation is attacked by the sulfur nucleophile. nih.gov This protocol is noted for its high chemoselectivity and tolerance for multiple functional groups under mild temperature conditions. nih.gov While demonstrated for benzylic systems, the underlying principle of C-O bond cleavage followed by C-S bond formation presents a potential, though unconfirmed, route for aryl thioether synthesis from corresponding phenolic precursors.
Other copper-catalyzed systems utilize various sulfur sources for the thioarylation of nitroarenes, highlighting the versatility of copper in C-S bond formation. nih.gov
Zinc-Catalyzed Dehydrative Thioetherification
While zinc complexes are utilized in various catalytic transformations involving sulfur-containing compounds, their application specifically for the dehydrative thioetherification to form aryl thioethers is not extensively documented in the surveyed literature. Research on zinc catalysis has explored reactions such as the hydration of isothiocyanates, where a [ZnL₃OH]⁺ complex acts as a model catalyst mimicking carbonic anhydrase. nih.gov This demonstrates the capacity of zinc to mediate reactions at sulfur-containing functional groups, although direct application to the synthesis of this compound via a dehydrative route remains a topic for future investigation. nih.gov
Thiol-Free Reagent Strategies (e.g., Xanthates as Thiol Surrogates)
To circumvent the use of malodorous and air-sensitive thiols, thiol-free reagents, particularly xanthate salts (ROCS₂K), have been developed as effective thiol surrogates. mdpi.comnih.gov These reagents are odorless, stable, and low-cost alternatives for the synthesis of both alkyl and aryl thioethers. mdpi.comnih.gov The reaction typically involves the nucleophilic substitution of an alkyl or aryl halide with the xanthate salt, which can proceed under transition-metal-free conditions. mdpi.comresearchgate.net This methodology exhibits a broad substrate scope and good tolerance for various functional groups. mdpi.com The reaction likely proceeds through a xanthate intermediate, which subsequently yields the thioether. mdpi.com
For the synthesis of an aryl-alkyl thioether, heating a xanthate with an aryl halide in the presence of a base like cesium carbonate in methanol (B129727) can provide the target compound in good yield and within short reaction times. researchgate.netdntb.gov.ua
Table 2: Examples of Thioether Synthesis Using Xanthates This table is based on general findings from the literature and illustrates the potential of the methodology.
| Halide Substrate | Xanthate Reagent | Conditions | Product Type | Yield (%) | Reference |
| Benzyl chloride | EtOCS₂K | DMSO, 100 °C | Alkyl-Aryl Thioether | 93 | mdpi.com |
| 1-Bromonaphthalene | ⁿBuOCS₂K | DMSO, 100 °C | Diaryl Thioether | 85 | mdpi.com |
| 4-Iodoanisole | EtOCS₂K | Cs₂CO₃, MeOH | Aryl-Alkyl Thioether | Good | researchgate.net |
| Hypothetical Route | |||||
| 1-chloro-4-(isobutylthio)benzene | MeOCS₂K | DMSO, 100 °C | This compound | N/A | - |
Microwave-Assisted Synthesis in Related Thioether Systems
Microwave-assisted synthesis has become a valuable technique in organic chemistry, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various thioether derivatives. For instance, a rapid, three-component reaction of an arylglyoxal, a cyclic 1,3-dicarbonyl, and a thiol can be achieved under microwave heating to produce β-keto thioethers in high yields within minutes, compared to hours under reflux conditions. rsc.org One-pot microwave-assisted methods have also been developed for the synthesis of thiols from alkyl halides using potassium thioacetate, achieving yields greater than 90% in a fraction of the time required by traditional methods. amazonaws.com The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. amazonaws.com These advantages suggest that a microwave-assisted protocol could be a highly efficient strategy for the synthesis of this compound.
Synthesis from α-Chloroamides via Nucleophilic Displacement
A two-step methodology involving α-chloroamides offers another route to sulfur-containing compounds. rsc.org The process begins with the synthesis of an α-chloroamide from an amine and an acyl chloride, such as 2-chloropropionyl chloride. rsc.org The subsequent step is a nucleophilic substitution where the chloride is displaced by a thiol. rsc.org For N-aryl or N-benzyl amides, this sulfenylation can be carried out in ethanol using a sodium thiolate, which is generated in situ from the thiol and sodium ethoxide. rsc.org This method provides a structured pathway to introduce a thioether linkage adjacent to an amide functionality. To synthesize a molecule like this compound, one would need to adapt this chemistry, for instance by reacting an appropriate sulfur nucleophile with a suitable electrophile containing the amide group, followed by subsequent modifications.
Functionalization through Reactions of Sulfur-Containing Schiff Bases
Schiff bases, containing an imine (–C=N–) group, are versatile compounds in organic synthesis and can be used as precursors or ligands. nih.govmdpi.com The synthesis of Schiff bases containing sulfur atoms allows for further functionalization. For example, the sulfur atoms embedded within a Schiff-base macrocycle can be oxidized to sulfone units upon exposure to air, which can enhance the biological activities of the molecule. researchgate.net This demonstrates a post-synthesis modification strategy. Schiff base-metal complexes also exhibit a wide range of biological activities and can serve as catalysts. nih.gov While not a direct route to the core structure of this compound, the chemistry of sulfur-containing Schiff bases provides opportunities for introducing or modifying thioether functionalities within more complex molecular architectures. researchgate.net
Investigations into Reaction Mechanisms of Thioether Formation
The formation of the thioether bond in the proposed synthesis of this compound proceeds via a nucleophilic substitution mechanism. Given that the isobutyl group is a primary alkyl, the reaction is highly likely to follow an SN2 pathway.
The SN2 Mechanism:
In the context of this synthesis, the SN2 mechanism involves the following key features:
Concerted Process: The formation of the new sulfur-carbon bond and the cleavage of the carbon-halogen bond occur simultaneously in a single, concerted step.
Backside Attack: The thiolate nucleophile attacks the electrophilic carbon atom of the isobutyl halide from the side opposite to the leaving group (the halide).
Transition State: The reaction proceeds through a high-energy transition state where the central carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile (sulfur) and the outgoing leaving group (halide).
The rate of this bimolecular reaction is dependent on the concentration of both the thiolate and the alkyl halide. The use of a polar aprotic solvent, such as DMF or acetonitrile, can enhance the rate of SN2 reactions by solvating the cation of the thiolate salt, thereby leaving the anionic nucleophile more "naked" and reactive.
Alternative Mechanistic Considerations: Nucleophilic Aromatic Substitution (SNAr)
An alternative, though likely less direct, approach to a molecule with a similar substitution pattern would be through a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org For instance, if one were to start with a precursor like 4-fluoro-1-(methylthio)benzene, the fluorine atom could potentially be displaced by an isobutylthiolate.
The SNAr mechanism differs significantly from the SN2 pathway and involves two key steps:
Nucleophilic Addition: The nucleophile (isobutylthiolate) attacks the aromatic ring at the carbon bearing the leaving group (fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The presence of an electron-withdrawing group, such as the methylthio group in the para position, is crucial for stabilizing this intermediate.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.
Recent studies have also proposed that some SNAr reactions may proceed through a concerted mechanism, bypassing the formation of a discrete Meisenheimer complex, particularly with good leaving groups and on certain heterocyclic systems. nih.gov
For the synthesis of this compound, the S-alkylation of 4-(methylthio)thiophenol via an SN2 mechanism remains the more probable and efficient synthetic route due to the nature of the reactants and the well-established reactivity of thiolates with primary alkyl halides.
Chemical Reactivity and Transformative Processes of 4 Iso Butylthio Phenyl Methyl Sulfide
Oxidation Reactions of the Thioether Moiety
The sulfur atoms in 4-(iso-Butylthio)phenyl methyl sulfide (B99878) can be oxidized to form sulfoxides and subsequently sulfones. youtube.com The presence of two distinct thioether groups—a methylthio and an iso-butylthio group—introduces considerations of chemoselectivity in these oxidation reactions.
The oxidation of a thioether to a sulfoxide (B87167) is a common and fundamental transformation in organic sulfur chemistry. researchgate.net This process involves the addition of a single oxygen atom to the sulfur, converting the thioether into a sulfoxide. For a molecule like 4-(iso-Butylthio)phenyl methyl sulfide, this can theoretically result in a mono-sulfoxide at either the methylthio or the iso-butylthio group, or a di-sulfoxide upon further oxidation. The selective oxidation to a mono-sulfoxide is often desired as sulfoxides are important intermediates in organic synthesis. researchgate.net
A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide being a common and environmentally benign choice. researchgate.net The reaction is often performed in the presence of a catalyst to enhance efficiency and selectivity. organic-chemistry.org
Achieving selective mono-oxidation of an unsymmetrical diaryl sulfide without over-oxidation to the sulfone requires careful choice of reagents and reaction conditions. organic-chemistry.org Several methodologies have been developed for the chemoselective oxidation of sulfides to sulfoxides.
Hypervalent iodine reagents, such as iodosobenzene (B1197198) (PhIO) and phenyliodine diacetate (PIDA), are effective for the mild and efficient oxidation of sulfides to sulfoxides. arkat-usa.org These reactions can often be performed under neutral conditions and in environmentally friendly solvents like water. arkat-usa.org Metal-free systems, for instance using 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide, also provide a green and efficient route to sulfoxides. organic-chemistry.org The selectivity in such systems can be controlled by adjusting the reaction conditions. organic-chemistry.org
The table below summarizes various methodologies for the selective oxidation of thioethers to sulfoxides.
Table 1: Methodologies for Selective Sulfoxide Formation
| Reagent/System | Typical Conditions | Characteristics |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) / Acid Catalyst | Room temperature | A common and "green" method, though over-oxidation can occur without careful control. researchgate.net |
| Hypervalent Iodine Reagents (e.g., PIDA) | Room temperature, often in water | Mild, efficient, and avoids the use of metal catalysts. arkat-usa.org |
| 2,2,2-Trifluoroacetophenone / H₂O₂ | Aqueous buffer, room temperature | Organocatalytic system with high selectivity for sulfoxides. organic-chemistry.org |
This table is illustrative and based on general methods for thioether oxidation.
A wide array of catalytic systems has been developed to improve the efficiency and selectivity of sulfoxide formation. These can be broadly categorized into metal-based and organocatalytic systems.
Titanium-based catalysts, such as certain Ti(IV) amino triphenolate complexes, have been shown to be highly effective for the oxidation of sulfides using either cumyl hydroperoxide or aqueous hydrogen peroxide as the oxidant, with catalyst loadings as low as 0.01%. researchgate.net Vanadium complexes, particularly chiral vanadium-salan complexes, are used for the asymmetric oxidation of sulfides to chiral sulfoxides. organic-chemistry.org Manganese-based catalysts, including manganese porphyrins and manganese acetate (B1210297) in ionic liquids, also efficiently catalyze the aerobic oxidation of sulfides to sulfoxides with high selectivity. organic-chemistry.orgnih.gov
Furthermore, polyoxomolybdates modified with organic ligands have demonstrated excellent catalytic performance for the selective oxidation of various phenyl sulfides to sulfoxides with high selectivity and can be recycled multiple times. rsc.org
The table below presents some catalytic systems used for sulfoxidation.
Table 2: Catalytic Systems for Sulfoxide Generation
| Catalyst Type | Example | Oxidant | Key Features |
|---|---|---|---|
| Titanium-based | Ti(IV) amino triphenolate complexes | H₂O₂ or CHP | High efficiency at low catalyst loadings. researchgate.net |
| Vanadium-based | Chiral Vanadium-salan complex | H₂O₂ | Effective for asymmetric sulfoxidation. organic-chemistry.org |
| Manganese-based | Manganese porphyrins, Mn(OAc)₂ | O₂, H₂O₂ | Excellent substrate scope and functional group compatibility. organic-chemistry.orgnih.gov |
| Molybdenum-based | Organic ligand-modified polyoxomolybdates | H₂O₂ | High conversion and selectivity; catalyst is recyclable. rsc.org |
This table is illustrative and based on general methods for thioether oxidation.
Further oxidation of the sulfoxide group, or the direct oxidation of the thioether under more forceful conditions, yields a sulfone. youtube.com Sulfones are also valuable compounds in medicinal chemistry and materials science. organic-chemistry.org The formation of the sulfone derivative of this compound would involve the addition of two oxygen atoms to one or both of the sulfur atoms.
Generally, stronger oxidizing agents or modified reaction conditions are required to push the oxidation past the sulfoxide stage to the sulfone. organic-chemistry.org For instance, using 2,2,2-trifluoroacetophenone as a catalyst with hydrogen peroxide, the addition of acetonitrile (B52724) as a solvent shifts the equilibrium towards the formation of sulfones, leading to high yields. organic-chemistry.org Niobium carbide is another catalyst that, in the presence of 30% hydrogen peroxide, efficiently converts sulfides to sulfones, whereas tantalum carbide under similar conditions yields sulfoxides. organic-chemistry.org
Table 3: Reagents and Catalysts for Sulfone Formation
| Reagent/System | Oxidant | Characteristics |
|---|---|---|
| 2,2,2-Trifluoroacetophenone / MeCN | H₂O₂ | An organocatalytic system where the solvent choice directs the selectivity towards sulfones. organic-chemistry.org |
| Niobium Carbide | 30% H₂O₂ | A reusable catalyst that provides high yields of sulfones. organic-chemistry.org |
This table is illustrative and based on general methods for thioether oxidation.
Formation of Sulfoxides
Reduction Pathways for Sulfoxide and Sulfone Derivatives
The reduction of sulfoxides and sulfones back to the parent sulfide is a synthetically useful transformation. Sulfoxides can be deoxygenated using a variety of reagents. A combination of triflic anhydride (B1165640) and potassium iodide effectively reduces sulfoxides to sulfides under mild conditions, tolerating many other functional groups. organic-chemistry.org Another method involves the use of thionyl chloride (SOCl₂) as a catalyst with triphenylphosphine (B44618) (Ph₃P). organic-chemistry.org
The reduction of sulfones to sulfides is significantly more challenging due to the high stability of the sulfone group. psu.edu Powerful reducing agents are typically required. A mixture of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄) has been shown to rapidly reduce a variety of sulfones to their corresponding sulfides in high yields. psu.edu
Table 4: Reagents for the Reduction of Sulfoxides and Sulfones
| Substrate | Reagent/System | Key Features |
|---|---|---|
| Sulfoxide | Triflic anhydride / Potassium iodide | Chemoselective and effective at room temperature. organic-chemistry.org |
| Sulfoxide | SOCl₂ (cat.) / Ph₃P | Mild reduction conditions with excellent yields. organic-chemistry.org |
This table is illustrative and based on general reduction methods.
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring in this compound is activated towards electrophilic aromatic substitution (EAS) by the two electron-donating thioether groups. wikipedia.org Both the methylthio (-SMe) and the iso-butylthio (-S-iBu) groups are ortho-, para-directing substituents. researchgate.net This means that incoming electrophiles will preferentially add to the positions ortho or para to these groups.
In this specific molecule, the two thioether groups are para to each other. The positions ortho to the methylthio group (positions 2 and 6) are also ortho to the iso-butylthio group (positions 3 and 5). Therefore, all four available positions on the ring are activated. However, the directing effects are not equal, and steric hindrance plays a significant role. The iso-butylthio group is bulkier than the methylthio group, which would likely cause some steric hindrance at the positions ortho to it (positions 3 and 5). Consequently, electrophilic attack is most likely to occur at the positions ortho to the less sterically hindered methylthio group (positions 2 and 6).
The general mechanism for EAS involves the attack of the electron-rich aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as a sigma complex or benzenium ion. masterorganicchemistry.comlibretexts.org A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com
Table 5: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
| Reaction | Electrophile Source | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 2-Nitro-4-(iso-butylthio)phenyl methyl sulfide |
| Halogenation | Br₂ / FeBr₃ | 2-Bromo-4-(iso-butylthio)phenyl methyl sulfide |
| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | 2-Alkyl-4-(iso-butylthio)phenyl methyl sulfide |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-Acyl-4-(iso-butylthio)phenyl methyl sulfide |
This table provides predicted products based on the general principles of electrophilic aromatic substitution, considering both electronic and steric effects.
Nitration Reactions
The nitration of aryl sulfides is a well-established electrophilic aromatic substitution reaction. chemeurope.com For this compound, the reaction with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, is expected to proceed via the formation of the highly electrophilic nitronium ion (NO₂⁺). dalalinstitute.com This electrophile is then attacked by the electron-rich aromatic ring.
The directing effects of the two thioether substituents dictate the regioselectivity of the reaction. Both the methylthio and the iso-butylthio groups direct incoming electrophiles to the positions ortho and para relative to themselves. In this 1,4-disubstituted compound, the positions ortho to the methylthio group (positions 2 and 6) are also meta to the iso-butylthio group, and the positions ortho to the iso-butylthio group (positions 3 and 5) are also meta to the methylthio group.
Given that both substituents are activating ortho, para-directors, nitration is predicted to occur at the positions ortho to each of the thioether groups. The reaction of the related methyl (4-ethylphenyl) sulfide with nitric and sulfuric acid yields a single nitration product, suggesting a high degree of regioselectivity. wikipedia.org For this compound, the potential products are 4-(iso-butylthio)-2-nitrophenyl methyl sulfide and 4-(iso-butylthio)-3-nitrophenyl methyl sulfide. The precise ratio of these products would be influenced by the relative activating strength and steric hindrance of the two alkylthio groups.
The general mechanism involves the attack of the benzene (B151609) ring on the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. researchgate.net Subsequent deprotonation by a weak base, such as water or the bisulfate ion, restores the aromaticity of the ring, yielding the nitro-substituted product. dalalinstitute.com
Table 1: Predicted Products of Mononitration of this compound
| Reactant | Reagents | Predicted Product(s) | Regioselectivity |
| This compound | HNO₃, H₂SO₄ | 4-(iso-Butylthio)-2-nitrophenyl methyl sulfide | Ortho to methylthio group |
| 4-(iso-Butylthio)-3-nitrophenyl methyl sulfide | Ortho to iso-butylthio group |
Halogenation Reactions
The halogenation of this compound is another example of electrophilic aromatic substitution. This reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or iron(III) chloride (FeCl₃) for chlorination, to polarize the halogen molecule and generate a more potent electrophile. wikipedia.org However, highly activated aromatic compounds can sometimes react without a catalyst. wikipedia.org
Similar to nitration, the regiochemical outcome of halogenation is controlled by the ortho, para-directing nature of the two thioether substituents. tudelft.nl The incoming halogen will be directed to the positions ortho to the sulfur atoms.
The mechanism involves the formation of a complex between the halogen and the Lewis acid catalyst, which increases the electrophilicity of the halogen. The aromatic ring attacks this complex, leading to the formation of a sigma complex. wikipedia.org The loss of a proton from the sigma complex, with the assistance of the [FeX₄]⁻ anion, regenerates the aromatic ring and yields the halogenated product along with the regenerated catalyst and HX. tudelft.nl
Nucleophilic Aromatic Substitution Reactions of Related Structures
Nucleophilic aromatic substitution (SₙAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. tue.nl Unlike the parent compound, which is electron-rich and unreactive towards nucleophiles, related structures bearing strong electron-withdrawing groups can undergo SₙAr. tue.nlcureffi.org
For an SₙAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. tue.nlcureffi.orgnih.gov These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. cureffi.orgresearchgate.net
Therefore, if this compound were first nitrated (as described in section 3.3.1), the resulting nitro-substituted compound could potentially undergo nucleophilic aromatic substitution. In such a scenario, one of the thioether groups could act as a leaving group, although halides are more common. tue.nl The rate of SₙAr reactions is generally dependent on the stability of the Meisenheimer complex, which is the rate-determining step, rather than the strength of the bond to the leaving group. nih.gov The mechanism involves two main steps:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (Meisenheimer complex). researchgate.net
Elimination of the leaving group: The leaving group departs, restoring the aromaticity of the ring. researchgate.net
Solvolysis Kinetics and Mechanisms of Arylthioalkanes
While this compound itself is not typically a substrate for solvolysis, related arylthioalkanes, particularly those with a leaving group on an adjacent alkyl chain, exhibit interesting reactivity patterns governed by the sulfur atom.
Mechanistic Pathways Involving Nucleophilic Solvation
In the solvolysis of substrates like β-halo aryl sulfides, the sulfur atom can act as an internal nucleophile, displacing the leaving group in a process known as anchimeric assistance or neighboring group participation (NGP). mugberiagangadharmahavidyalaya.ac.inucla.edu This intramolecular Sₙ2 attack leads to the formation of a cyclic sulfonium (B1226848) ion intermediate. ucla.edu
This mechanism consists of two consecutive Sₙ2 steps:
Intramolecular attack: The lone pair of electrons on the sulfur atom attacks the carbon bearing the leaving group, resulting in the formation of a stable three- or five-membered cyclic sulfonium ion and the expulsion of the leaving group. mugberiagangadharmahavidyalaya.ac.inucla.edu This step is typically rate-determining.
Intermolecular attack: The solvent (the nucleophile) then attacks the cyclic intermediate from the backside, opening the ring and forming the final product. mugberiagangadharmahavidyalaya.ac.in
Reactivity of Thioanions in Cross-Coupling and Substitution Contexts
Thioanions (thiolates), which can be generated from the corresponding thiols, are potent nucleophiles. youtube.com In the context of synthesizing structures related to this compound, thioanions are crucial intermediates in carbon-sulfur bond-forming reactions, particularly in metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are a powerful method for forming C-S bonds. In these reactions, an aryl halide or triflate is coupled with a thiol or a thioanion source in the presence of a palladium catalyst and a suitable ligand. The general catalytic cycle for such a reaction involves several key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond, forming a palladium(II) intermediate.
Transmetalation or Nucleophilic Substitution: The thioanion coordinates to the palladium center, displacing the halide.
Reductive Elimination: The aryl and thioether fragments are eliminated from the palladium center, forming the C-S bond of the product and regenerating the palladium(0) catalyst.
Various palladium catalysts and ligands have been developed to facilitate this transformation with high efficiency and functional group tolerance.
Table 2: Examples of Catalytic Systems for C-S Cross-Coupling Reactions
| Catalyst/Precatalyst | Ligand | Base | Substrates | Reference |
| Pd₂(dba)₃ | XPhos | tBuOK | Aryl thioacetates and chloro(hetero)arenes | |
| [Pd(IPrOMe)(cin)(Cl)] | IPrOMe | - | Aryl halides and aryl/alkylthiols | |
| - | Pyridoxal thiosemicarbazone | - | Aryl halides |
These methods provide a versatile route to a wide array of aryl sulfides under relatively mild conditions.
Cleavage Reactions Mediated by Thiotrimethylsilanes
The cleavage of thioethers by organosilicon reagents, particularly thiotrimethylsilanes, represents a significant transformation in organic synthesis, allowing for the selective dealkylation of sulfur-containing compounds. While direct experimental studies on the cleavage of this compound specifically with thiotrimethylsilanes are not extensively documented in publicly available research, the reactivity can be inferred from established principles and reactions of analogous aryl alkyl thioethers.
Iodotrimethylsilane (TMSI) is a prominent reagent known for its ability to cleave ether linkages and is also effective in the cleavage of thioethers. wikipedia.org The reaction mechanism generally involves the nucleophilic attack of the sulfur atom on the silicon atom of the thiotrimethylsilane, leading to the formation of a sulfonium intermediate. Subsequent nucleophilic attack by the iodide ion results in the cleavage of a carbon-sulfur bond.
In the case of this compound, two potential sites exist for C(sp³)–S bond cleavage: the methyl-sulfur bond and the iso-butyl-sulfur bond. Research on the selective C(sp³)–S bond cleavage of thioethers has shown that certain reagents can exhibit a preference for cleaving specific alkyl groups. For instance, N-fluorobenzenesulfonimide (NFSI) has been shown to mediate the selective cleavage of the methyl C(sp³)–S bond in aryl and alkyl methylthioethers at elevated temperatures. organic-chemistry.org This suggests that a similar selectivity could be anticipated in reactions with thiotrimethylsilanes.
The expected reaction of this compound with a thiotrimethylsilane, such as iodotrimethylsilane, would likely proceed via the formation of a sulfonium salt. The subsequent cleavage would then yield a silylated thiol and an alkyl iodide. Based on the preferential cleavage of the less sterically hindered methyl group observed in similar systems, the primary products would be 4-(iso-butylthio)thiophenol (B7992055) (after hydrolysis of the silyl (B83357) thioether) and iodomethane.
General Reaction Scheme:
The table below outlines the anticipated products and general reaction conditions for the cleavage of this compound, based on analogous reactions of aryl alkyl thioethers with silylating agents.
| Reagent | Substrate | Expected Major Products | General Conditions |
| Iodotrimethylsilane (TMSI) | This compound | 4-(iso-Butylthio)thiophenol, Iodomethane, Hexamethyldisiloxane | Inert atmosphere, elevated temperature |
This transformative process underscores the utility of thiotrimethylsilanes in the selective modification of polyfunctional sulfur-containing aromatic compounds, providing a pathway to valuable thiol derivatives.
Spectroscopic Characterization and Structural Elucidation of 4 Iso Butylthio Phenyl Methyl Sulfide
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.
For 4-(iso-Butylthio)phenyl methyl sulfide (B99878), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would be influenced by the presence of the two thioether groups and the isobutyl group. Common fragmentation pathways for thioethers include cleavage of the C-S bond and the C-C bonds adjacent to the sulfur atom.
Predicted fragmentation patterns would likely include:
Loss of the methyl group: [M - CH₃]⁺
Loss of the isobutyl group: [M - C₄H₉]⁺
Cleavage of the C-S bond: giving rise to ions corresponding to the phenyl methyl sulfide and isobutylthio radicals.
Fragmentation of the isobutyl group: leading to the loss of smaller alkyl fragments.
The study of fragmentation patterns of related molecules, such as thioanisole (B89551), provides a basis for these predictions. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, particularly FTIR, provides valuable information about the functional groups present in "4-(iso-Butylthio)phenyl methyl sulfide."
The FTIR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its constituent functional groups. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the isobutyl and methyl groups would be observed in the 2850-2960 cm⁻¹ region. The C=C stretching vibrations of the benzene (B151609) ring would give rise to bands in the 1450-1600 cm⁻¹ region. The C-S stretching vibrations, which are typically weak, are expected in the 600-800 cm⁻¹ range. In a related compound, methyl phenyl sulfide, a medium to weak S-CH₃ rocking vibration is observed around 1080-1090 cm⁻¹. researchgate.net The FTIR spectrum of p-toluenethiol, another related molecule, shows distinct peaks for various vibrational modes. nist.gov
Table 2: Predicted FTIR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| > 3000 | C-H stretch | Aromatic |
| 2850-2960 | C-H stretch | Aliphatic (isobutyl, methyl) |
| 1450-1600 | C=C stretch | Aromatic ring |
| ~1080-1090 | S-CH₃ rock | Methyl sulfide |
| 600-800 | C-S stretch | Aryl and alkyl sulfide |
X-ray Diffraction Studies for Solid-State Structural Determination (of related compounds)
X-ray diffraction analysis of single crystals provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While the crystal structure of "this compound" itself is not reported, the analysis of related aryl sulfides can offer valuable insights into its likely solid-state conformation and packing. For example, the crystal structures of multi-arylated thieno[3,2-b]thiophenes have been determined by X-ray analysis, revealing the precise spatial arrangement of the aryl and thioether moieties. researchgate.netresearchgate.net Similarly, the crystal structure of a macrocycle containing a 1,2,4-triazole (B32235) thione has been elucidated using single-crystal X-ray diffraction, confirming its conformation. mdpi.com X-ray diffraction is a powerful technique to determine the crystal structure of materials by analyzing the diffraction pattern of X-rays passing through the crystal lattice. youtube.com These studies on related compounds suggest that the phenyl ring in "this compound" would be planar, with the sulfur atoms and their substituents adopting specific conformations to minimize steric hindrance.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. It is widely applied to study the properties of organosulfur compounds.
The flexibility of the iso-butyl and methyl sulfide (B99878) groups attached to the phenyl ring means that 4-(iso-butylthio)phenyl methyl sulfide can exist in multiple conformations. Identifying the lowest-energy conformer is crucial as it represents the most probable structure of the molecule and governs its properties.
DFT calculations are instrumental in performing conformational analyses. A typical workflow involves an initial scan of the potential energy surface by systematically rotating the rotatable bonds (C-S and C-C bonds in the side chains). This initial exploration can be done with less computationally expensive methods, like molecular mechanics (MMFF), to identify a set of low-energy candidate structures. These candidates are then subjected to geometry optimization using DFT, often with hybrid functionals like B3LYP or the newer M06 functionals, combined with a suitable basis set such as 6-31G*. nih.gov The relative energies of the optimized conformers are then compared to determine the global minimum. For thioanisole (B89551), the parent compound to the methyl sulfide moiety, DFT calculations have been used to confirm the stability of different rotamers, such as cis and trans forms in substituted derivatives. researchgate.net
Beyond stable structures, DFT is essential for locating and characterizing transition state (TS) structures, which are the energy maxima along a reaction coordinate. Identifying the TS is key to understanding reaction kinetics and mechanisms. For reactions involving aryl sulfides, such as oxidation or C-S bond formation, DFT can model the transformation from reactants to products. researchgate.netbeilstein-journals.org By calculating the activation free energy—the energy difference between the transition state and the reactants—researchers can predict reaction rates. For instance, in a copper-catalyzed reaction, DFT calculations identified the rate-determining step by comparing the energy barriers of different proposed pathways, such as ring formation versus aryl transfer. beilstein-journals.org
Table 1: Illustrative Comparison of Computational Methods for Conformational Analysis of a Thioether Macrocycle This table illustrates the variance in predicted lowest-energy conformations for a related thioether compound using different computational methods, highlighting the importance of method selection.
| Computational Method | Predicted Lowest-Energy Conformation |
| MMFF | nih.gov |
| DFT (B3LYP) | bohrium.com |
| DFT (M06) | mdpi.com |
| MP2 | acs.org |
| (Data adapted from a study on 12-thia-16-hexadecanolide for illustrative purposes) nih.gov |
DFT provides a detailed picture of the electronic structure of a molecule, which is fundamental to understanding its reactivity. Key aspects that can be calculated include the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
From these orbital energies, a range of global reactivity descriptors can be derived, providing a quantitative measure of chemical behavior. acs.orgacs.orgnih.gov These descriptors, often referred to as conceptual DFT, help predict how a molecule will interact with other chemical species. For this compound, these calculations would reveal the most likely sites for electrophilic or nucleophilic attack.
Another powerful tool is the calculation of the Molecular Electrostatic Potential (MEP) map. The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). For an aryl sulfide, the sulfur atoms' lone pairs would likely be regions of negative potential, indicating their nucleophilic character and susceptibility to electrophilic attack or coordination to metals.
Furthermore, DFT can be used to study radical species. For instance, in studies of sulfide radical cations, DFT calculations of the spin density distribution have shown how the unpaired electron is delocalized across the molecule, which is crucial for understanding the stability and reactivity of such intermediates. researchgate.netfigshare.comacs.org
Table 2: Key Global Reactivity Descriptors Calculated via DFT
| Descriptor | Formula (Koopmans' Approximation) | Chemical Interpretation |
| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | "Escaping tendency" of an electron from a system. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the ability to accept electrons. |
While this compound is not itself a coordination complex, its thioether sulfur atoms possess lone pairs that can coordinate to transition metal ions. DFT is a vital tool for studying the resulting complexes. A particularly interesting area of research is the relationship between the geometric structure of a complex and its magnetic properties, known as magnetostructural correlations.
In mononuclear transition metal complexes, particularly those of Co(II), the magnetic anisotropy, quantified by the zero-field splitting (ZFS) parameter D, is highly sensitive to the coordination geometry. wikipedia.orgresearchgate.netnih.gov DFT calculations can accurately predict both the structure of these complexes and their electronic properties, which in turn determine the ZFS. Studies on cobalt(II) complexes with thiolate and other sulfur-containing ligands have shown that variations in bond angles and lengths around the metal center, forced by the ligand's structure, can dramatically alter the sign and magnitude of D. wikipedia.orgacs.org This parameter is critical for the design of Single-Molecule Magnets (SMMs), which are molecules that can function as tiny magnets. acs.org By correlating DFT-calculated structural parameters with experimentally determined magnetic properties across a series of related complexes, researchers can develop models that predict the magnetic behavior of new, un-synthesized compounds. wikipedia.orgacs.org
Semi-Empirical Molecular Orbital Calculations and Their Contributions
Semi-empirical (SE) quantum mechanical methods are based on the same fundamental framework as ab initio Hartree-Fock theory but introduce approximations and parameters derived from experimental data to simplify the calculations. acs.orgresearchgate.net The primary advantage of SE methods is their computational speed, which is orders of magnitude faster than DFT or other ab initio methods. nih.gov This efficiency allows for the study of very large molecular systems or for extensive conformational sampling.
Methods like AM1, PM3, and the more recent PM7 are part of a family of SE methods based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. researchgate.net They are parameterized to reproduce experimental data, most notably heats of formation. For a molecule like this compound, SE methods could be used for rapid preliminary conformational searches to identify low-energy structures before refining them with more accurate DFT calculations.
Historically, SE methods like the Pariser-Parr-Pople (PPP) method were developed for π-electron systems and were instrumental in interpreting the electronic spectra of aromatic and heterocyclic compounds, including those containing sulfur. nih.govresearchgate.net While less common today for high-accuracy calculations, modern SE methods can still provide valuable qualitative insights, especially for large systems where DFT is computationally prohibitive. nih.gov However, their accuracy is highly dependent on the quality of the parameterization for the specific atoms and bonding types present in the molecule. acs.org
Molecular Modeling of Reaction Mechanisms and Catalytic Cycles
Understanding the detailed step-by-step mechanism of a chemical reaction is crucial for optimizing reaction conditions and designing new catalysts. Molecular modeling, particularly using DFT, allows researchers to map out the entire potential energy surface of a reaction.
For reactions involving aryl sulfides, such as their oxidation to sulfoxides and sulfones, computational studies can elucidate the nature of the oxidizing species and the mechanism of oxygen transfer. researchgate.netmdpi.com By calculating the free energy profile, researchers can identify all intermediates and transition states, determining the rate-limiting step of the reaction. For example, the mechanism of a photocatalytic reaction involving an aryl sulfide radical was computationally evaluated, revealing that the reaction proceeds through a radical chain process where the initial homolytic cleavage of a disulfide bond is a key step. mdpi.com
Molecular modeling is also indispensable for understanding catalytic cycles. In the synthesis of aryl sulfides via transition-metal catalysis, computational studies can model each step of the cycle: oxidative addition, ligand exchange, migratory insertion, and reductive elimination. chemaxon.comresearchgate.net For instance, a proposed catalytic cycle for a nickel-catalyzed reaction was supported by computational studies which detailed the activation of the catalyst, insertion across an olefin, and the final enantioselective attack to form the product. researchgate.net Such studies provide insights into the role of the catalyst, the ligands, and the reaction intermediates, which is essential for developing more efficient and selective catalytic systems. arxiv.org
Table 3: Illustrative Free Energy Profile for a Proposed Reaction Step (kcal/mol) This table demonstrates how computational chemistry can quantify the energetics of a reaction pathway, using data from a modeled photocatalytic reaction involving an aryl sulfide radical for illustration.
| Step | Species | ΔGactivation | ΔGreaction |
| Radical Addition | 3 → 5 | Barrierless | -14.7 |
| O₂ Trapping | 5 → 6 | 8.3 | -12.4 |
| Cyclization | 6 → 7 | 54.5 | 20.8 |
| (Data adapted from a computational study on the aerobic oxidative cleavage of 1-arylbutadienes) mdpi.com |
Computational Approaches to Spectroscopic Data Interpretation
Computational chemistry is a powerful ally in the interpretation of experimental spectra, such as Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy. By calculating spectroscopic properties for a proposed structure, a direct comparison with experimental data can confirm or refute the structural assignment. rsc.org
For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting ¹H and ¹³C chemical shifts. nih.govnih.gov For this compound, calculating the NMR spectra of different possible isomers or conformers and comparing them to the experimental spectrum would be a definitive way to establish its structure. This synergy between experimental NMR and DFT calculations is a standard procedure in modern structural elucidation. rsc.orgnih.gov
In the realm of vibrational spectroscopy, DFT calculations can predict the frequencies and intensities of IR and Raman bands. The calculated vibrational spectrum of a molecule's optimized geometry can be compared with the experimental spectrum. This comparison aids in the assignment of specific vibrational modes to the observed absorption bands. Anharmonic calculations can further improve the agreement with experimental data, especially for modes involving hydrogen bonding or significant vibrational amplitude. For this compound, this would allow for the confident assignment of vibrations associated with the phenyl ring, the C-S stretching modes, and the various modes of the alkyl side chains.
Advanced Academic Applications and Future Research Directions
Role as a Synthetic Building Block in Complex Molecular Architectures
There is no available literature detailing the use of 4-(iso-Butylthio)phenyl methyl sulfide (B99878) as a synthetic building block in the construction of complex molecular architectures. While the structurally related compound, thioanisole (B89551) (methyl phenyl sulfide), sees use in organic synthesis, no such applications have been documented for the specific isobutylthio-substituted derivative requested. wikipedia.orgsigmaaldrich.com
Incorporation into Multistep Synthetic Routes
No published multistep synthetic routes were found that incorporate 4-(iso-Butylthio)phenyl methyl sulfide as an intermediate or precursor. Chemical supplier Rieke Metals lists the compound under the catalog number #NV06604, confirming its existence, but provides no references to its synthetic applications. riekemetals.com
Facilitating Functional Group Interconversions
There is no information available on the use of This compound to facilitate functional group interconversions. The reactivity of the sulfide functional groups in the parent compound, thioanisole, is well-established, including oxidation to the corresponding sulfoxide (B87167) and sulfone. wikipedia.org However, similar studies involving This compound have not been reported.
Investigations into Interactions with Biological Macromolecules (Mechanistic Perspective)
No studies were identified that investigate the interactions of This compound with any biological macromolecules.
Modulation of Enzymatic Activities
There are no research findings on the modulation of enzymatic activities by This compound .
Ligand-Receptor Binding Studies
No ligand-receptor binding studies involving This compound have been published in the scientific literature.
Rational Design of Bioactive Analogues (e.g., Enzyme Inhibitors)
There is no evidence of This compound being used as a scaffold or starting material for the rational design of bioactive analogues, such as enzyme inhibitors.
Applications in Materials Science and Specialty Chemical Development
The unique electronic and structural characteristics of the sulfur atoms in "this compound" position it as a compound of interest for advanced academic applications in materials science and the development of specialty chemicals. Its two thioether linkages offer potential functionalities that can be exploited in the creation of novel materials with tailored properties.
Integration into Photochromic Materials
Photochromic materials, which undergo reversible changes in color upon exposure to light, are at the forefront of research for applications in optical data storage, molecular switches, and smart windows. Diarylethenes are a prominent class of photochromic compounds, and their performance can be finely tuned by introducing various functional groups. nih.gov The integration of thioether moieties, such as those present in "this compound," into photochromic systems like dithienylethenes is a strategy to modulate their optical and electronic properties. nih.govrsc.org
Research into dithienylethene derivatives has shown that the introduction of different substituents can enhance photoresponsiveness and optical reversibility. nih.gov For instance, a novel synthetic route has been developed for dithienylethene derivatives featuring a 2,5-dihydrothiophene (B159602) bridging unit, yielding a new class of functional photochromic compounds. nih.govfigshare.com These compounds exhibit predictable photochromic behavior, transitioning from a colorless open-ring form to a colored closed-ring form under UV irradiation, a process that is reversible with visible light. nih.gov The presence of sulfur atoms in the thiophene (B33073) rings is crucial for this photo-switching capability.
The thioether groups in "this compound" could similarly influence the properties of a photochromic system. By acting as electron-donating groups, they can affect the absorption wavelengths and quantum yields of the photochromic reaction. Studies on dithienylethene-functionalized antibacterial agents demonstrated good photochromism and fluorescence switching behaviors, highlighting the versatility of thioether-containing scaffolds. rsc.org
Table 1: Photochromic Properties of a Representative Dithienylethene Derivative
| Property | Observation | Reference |
|---|---|---|
| Initial State (Open-Ring Form) | Colorless, with a primary absorption peak around 335 nm in a THF solution. | nih.gov |
| Stimulus | Irradiation with UV light (e.g., 254 nm). | nih.gov |
| Final State (Closed-Ring Form) | Blue, with the emergence of a new absorption band at approximately 598 nm. | nih.gov |
| Isosbestic Point | Observed near 350 nm, indicating a clean conversion between two forms. | nih.gov |
| Reversibility | The blue closed-ring form reverts to the colorless open-ring form upon irradiation with visible light. | nih.govrsc.org |
Coordination Chemistry with Thioether Ligands
The sulfur atoms in thioether ligands like "this compound" are soft Lewis bases, making them excellent ligands for soft Lewis acidic metal centers, particularly late transition metals. wikipedia.org The coordination chemistry of thioethers is extensive, with the sulfur atom's lone pairs of electrons readily forming coordination complexes with a variety of metals. wikipedia.org Unlike ethers, thioethers can also serve as bridging ligands between two metal centers. wikipedia.org
The coordination of thioethers results in a pyramidal geometry at the sulfur center. wikipedia.org In unsymmetrical thioethers, the complex becomes chiral. wikipedia.org The thioether group of the amino acid methionine is a well-known ligand in biological systems, coordinating to copper in proteins like azurin (B1173135) and acting as an axial ligand in cytochrome c. wikipedia.orgnih.gov This biological precedent underscores the importance and versatility of thioether-metal interactions.
Specialty ligands such as thiacrown ethers, which are sulfur analogues of crown ethers, form highly stable complexes with numerous metal ions. wikipedia.org For example, 1,4,7-trithiacyclononane (B1209871) (9-ane-S3) forms extensive families of complexes. wikipedia.orgacs.org The presence of two thioether groups in "this compound" allows it to potentially act as a bidentate or bridging ligand, leading to the formation of polynuclear complexes or coordination polymers. The nature of the metal and the reaction conditions would influence the final structure and nuclearity of these complexes. acs.org The study of such complexes is crucial for developing new catalysts, molecular sensors, and materials with interesting magnetic or optical properties.
Table 2: Examples of Metal Complexes with Thioether Ligands
| Metal | Thioether Ligand Example | Complex Type/Formula | Reference |
|---|---|---|---|
| Ruthenium (Ru) | Diethyl sulfide (SMeEt) | [Ru(NH₃)₅(SMeEt)]²⁺ | wikipedia.org |
| Niobium (Nb) | Dimethyl sulfide (SMe₂) | Nb₂Cl₆(SMe₂)₃ (bridging thioether) | wikipedia.org |
| Gold (Au) / Silver (Ag) | 1,4,8,11-tetrathiacyclotetradecane ( researchgate.netaneS₄) | Tetranuclear [Ag( researchgate.netaneS₄)]⁺ / [Au(C₆F₅)₂]⁻ species | acs.org |
| Iron (Fe) | Tris(thioether)borate ([PhTt]) | [PhTt]₂Fe (spin-crossover behavior) | nih.gov |
| Cobalt (Co) | Tris(thioether)borate ([PhTt]) | [PhTt]₂Co (low-spin complex) | nih.gov |
Development of Analytical Methodologies for Sulfur-Containing Compounds
The accurate detection and quantification of sulfur-containing compounds are critical across various scientific disciplines, from environmental monitoring to pharmaceutical development. spectroscopyonline.com The development of robust analytical methodologies is essential for studying the behavior, fate, and function of molecules like "this compound."
Advanced Quantification Techniques for Sulfhydryl Species
While "this compound" is a sulfide, the analysis of sulfur compounds often involves methodologies developed for related functional groups, such as sulfhydryls (thiols, -SH). The ability to quantify specific sulfhydryl groups is crucial for understanding protein function and oxidative stress. nih.govnih.gov Many molecular probes are available to label and track cysteine residues with high sensitivity. nih.gov
One of the most common methods for the absolute quantification of total protein sulfhydryls is the Ellman's reagent assay. nih.gov This technique uses 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with a free thiol group to produce a colored product, 2-nitro-5-thiobenzoic acid (TNB). The amount of TNB produced, which can be measured spectrophotometrically at 412 nm, is directly proportional to the concentration of sulfhydryl groups. nih.govdovepress.com This provides a reliable way to determine the concentration of free thiols in a sample. dovepress.com
Other advanced techniques include the use of fluorescent probes. For relative quantification within complex protein mixtures, techniques like difference gel electrophoresis (DIGE) can be employed. nih.gov The continued development of these tools and algorithms will facilitate more accurate and sensitive site-specific quantification of sulfhydryl modifications in complex biological samples. nih.gov
Table 3: Common Techniques for Sulfhydryl Quantification
| Technique | Reagent/Principle | Detection Method | Application Type | Reference |
|---|---|---|---|---|
| Ellman's Reagent Assay | 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) reacts with thiols to release TNB. | Spectrophotometry (Absorbance at 412 nm). | Absolute Quantification | nih.govdovepress.com |
| Fluoraldehyde Assay | Fluoraldehyde reagent reacts with primary amines (after thiol reduction/protection steps). | Fluorometry (Ex: 360 nm, Em: 450 nm). | Absolute Quantification | mdpi.com |
| Maleimide-Based Probes | Probes like 4-dimethylaminophenylazophenyl-4′-maleimide specifically label cysteine residues. | Visible Absorbance for HPLC; Mass Spectrometry. | Relative/Absolute Quantification | nih.gov |
| Difference Gel Electrophoresis (DIGE) | Fluorescent cyanine (B1664457) dyes react with cysteine or lysine (B10760008) residues to label proteins before 2D gel electrophoresis. | Fluorescence Imaging. | Relative Quantification | nih.gov |
Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly specific technique for the analysis of sulfur-containing compounds. shimadzu.com However, the analysis of sulfur by conventional Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is challenging due to sulfur's high ionization energy and significant polyatomic interferences that affect all its major isotopes. spectroscopyonline.com For example, the most abundant isotope, ³²S, is interfered with by ¹⁶O₂⁺. spectroscopyonline.com
Using tandem mass spectrometry (MS/MS) helps to overcome these challenges. In an ICP-MS/MS system, the first mass spectrometer (Q1) can be set to select the mass of the target sulfur isotope (e.g., m/z 32 for ³²S). This ion then enters a reaction cell where it can react with a gas (like O₂) to form an oxide ion (e.g., ³²S¹⁶O⁺ at m/z 48). The second mass spectrometer (Q2) is then set to detect this new product ion at m/z 48. researchgate.net This mass-shifting process effectively removes the original isobaric interferences, allowing for accurate, low-level detection of sulfur. researchgate.netspectroscopyonline.com
For molecular analysis, LC-MS/MS method packages have been developed for profiling reactive sulfur species. shimadzu.com These methods use optimized liquid chromatography parameters, often with specialized columns like pentafluorophenyl (PFPP) columns, to separate different sulfur-containing metabolites before detection by MS/MS. shimadzu.com Such an approach would be highly suitable for the separation and quantification of "this compound" from complex matrices, providing both retention time and mass-to-charge ratio for confident identification, as well as fragment ions for structural confirmation. This makes LC-MS/MS an indispensable tool for research involving novel sulfur compounds. youtube.com
Q & A
Basic Research Question: What are the critical synthetic steps and optimization strategies for 4-(iso-Butylthio)phenyl methyl sulfide?
Methodological Answer:
The synthesis involves thioether bond formation between iso-butylthiol and a methyl-substituted aromatic precursor. Key steps include:
- Thiol Alkylation : Reacting iso-butylthiol with a methylsulfonyl-activated aromatic intermediate under inert conditions (e.g., nitrogen atmosphere) to avoid oxidation .
- Catalyst Selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Yield optimization requires temperature control (40–60°C) and monitoring reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
Basic Research Question: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
Comprehensive characterization requires:
- Spectroscopy :
- NMR : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm, methylthio group at δ 2.5 ppm) .
- IR : Peaks at 2550 cm (S-H stretch, if unreacted thiols remain) and 1050 cm (C-S bond) .
- Chromatography : HPLC with a C18 column and UV detection (254 nm) using a methanol/buffer mobile phase (pH 4.6, sodium acetate/1-octanesulfonate) to assess purity .
- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z 228) .
Advanced Research Question: How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer:
Discrepancies (e.g., unexpected NMR splitting or IR absorbance) may arise from impurities or stereochemical variations. Strategies include:
- Cross-Validation : Compare data with computational models (DFT calculations for NMR chemical shifts) .
- Isotopic Labeling : Use deuterated analogs to confirm proton assignments in complex spectra .
- Alternative Techniques : X-ray crystallography for unambiguous structural determination if crystallizable .
- Peer Review : Collaborative analysis with independent labs to verify interpretations .
Advanced Research Question: What methodologies assess the stability and degradation pathways of this compound under varying conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to stressors (heat, light, pH extremes) and monitor degradation via HPLC. For example:
- Degradation Product Identification : LC-MS/MS to detect sulfoxide or sulfone derivatives, common oxidation products of thioethers .
Advanced Research Question: How can reaction mechanisms for thioether formation be elucidated?
Methodological Answer:
- Kinetic Studies : Monitor reaction rates under varying temperatures and concentrations to infer mechanistic pathways (e.g., SN2 vs. radical mechanisms) .
- Isotope Effects : Compare S/S isotopic substitution to track sulfur participation in transition states .
- Computational Modeling : Density Functional Theory (DFT) simulations to visualize transition states and activation energies .
Advanced Research Question: How can interdisciplinary approaches enhance toxicological profiling of this compound?
Methodological Answer:
- In Silico Toxicology : Use QSAR models to predict metabolic pathways (e.g., cytochrome P450 interactions) .
- In Vitro Assays : HepG2 cell viability studies to assess cytotoxicity, paired with glutathione depletion assays to evaluate oxidative stress .
- Cross-Disciplinary Validation : Combine synthetic chemistry data (e.g., purity ≥98% via HPLC ) with toxicological outcomes to rule out confounding factors from impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
